molecular formula C19H18Cl2N2O4S B3658146 N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide

N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3658146
M. Wt: 441.3 g/mol
InChI Key: QEULZCPBCTWFQY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylphenyl group, dichloro substituents, a pyrrolidinyl group, and a sulfonylbenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-aminoacetophenone with chlorodiphenylphosphine to yield a diphosphinoamine ligand. This intermediate is then subjected to further reactions, including oxidation and coupling reactions, to introduce the dichloro and pyrrolidinyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sulfur or selenium, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the dichloro substituents .

Scientific Research Applications

N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and benzamide-based molecules, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide .

Uniqueness

What sets N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biomedical research .

Properties

IUPAC Name

N-(4-acetylphenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4S/c1-12(24)13-4-6-14(7-5-13)22-19(25)15-10-18(17(21)11-16(15)20)28(26,27)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULZCPBCTWFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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